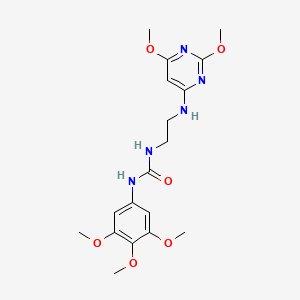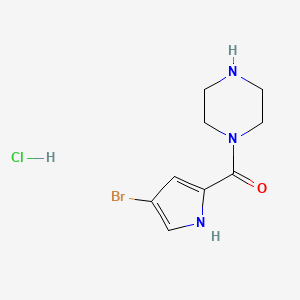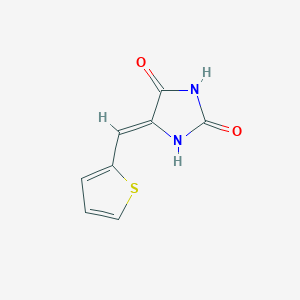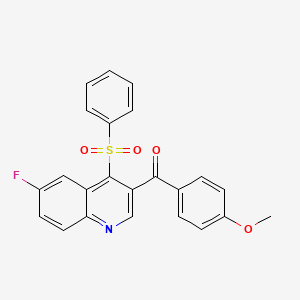
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as AG-024322, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1,3,5-triazinyl urea derivatives, which are structurally related to the compound , have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions. Their effectiveness is attributed to the strong adsorption on the steel surface, forming a protective layer and reducing corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Herbicide Degradation
Sulfosulfuron, a compound closely related to the query chemical, undergoes degradation influenced by environmental factors like pH, temperature, and exposure to sunlight. This degradation process leads to the formation of various byproducts, highlighting the chemical's reactivity and stability under different conditions (Saha & Kulshrestha, 2002).
Antioxidant Activity
Certain urea derivatives exhibit significant antioxidant activity. The synthesis and evaluation of these compounds, including their characterization and potential biological applications, highlight their relevance in the field of medicinal chemistry (George, Sabitha, Kumar, & Ravi, 2010).
Hydrogen Bonding and Dimerization
The ureidopyrimidones, with structural similarities to the query chemical, demonstrate strong dimerization capabilities via hydrogen bonding. This property is crucial in the design of supramolecular structures and has implications in various chemical and biological contexts (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Crystal Structure Analysis
Studies on the crystal structure of azimsulfuron, a compound related to the query chemical, offer insights into molecular geometry, hydrogen bonding, and intermolecular interactions. This knowledge is fundamental in understanding the chemical's behavior in various applications (Jeon, Kim, Kwon, & Kim, 2015).
Solvent-Free Synthesis
Research on the solvent-free synthesis of 4,6-diarylpyrimidin-2(1H)-one derivatives, which share a common structural framework with the query compound, reveals efficient and environmentally friendly synthetic methods. These methods have implications for greener chemical synthesis processes (Pourghobadi & Derikvand, 2010).
Silicon-Containing Ureas
The synthesis of silicon-containing ureas involves interactions between urea and silylmethyl compounds. These studies contribute to the development of novel compounds with potential applications in materials science and catalysis (Pestunovich & Lazareva, 2007).
Eigenschaften
IUPAC Name |
1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O6/c1-25-12-8-11(9-13(26-2)16(12)28-4)21-17(24)20-7-6-19-14-10-15(27-3)23-18(22-14)29-5/h8-10H,6-7H2,1-5H3,(H,19,22,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSYCKYRPHESPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2720395.png)

![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)


methanone](/img/structure/B2720404.png)


![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)
![5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2720413.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2720415.png)